N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 873579-34-1
VCID: VC21507335
InChI: InChI=1S/C12H19NO4S/c1-8(2)13-18(14,15)12-7-10(16-4)9(3)6-11(12)17-5/h6-8,13H,1-5H3
SMILES: CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C)OC
Molecular Formula: C12H19NO4S
Molecular Weight: 273.35g/mol

N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide

CAS No.: 873579-34-1

Cat. No.: VC21507335

Molecular Formula: C12H19NO4S

Molecular Weight: 273.35g/mol

* For research use only. Not for human or veterinary use.

N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide - 873579-34-1

Specification

CAS No. 873579-34-1
Molecular Formula C12H19NO4S
Molecular Weight 273.35g/mol
IUPAC Name 2,5-dimethoxy-4-methyl-N-propan-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C12H19NO4S/c1-8(2)13-18(14,15)12-7-10(16-4)9(3)6-11(12)17-5/h6-8,13H,1-5H3
Standard InChI Key ZAHXUMDMFJDRTB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C)OC
Canonical SMILES CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C)OC

Introduction

Chemical Identity and Structure

N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a substituted benzenesulfonamide core structure. The compound features a 2,5-dimethoxy-4-methylbenzene moiety connected to an isopropylamine group via a sulfonamide linkage.

Basic Identification Parameters

The compound's essential identification data is summarized in Table 1:

Table 1: Chemical Identity Parameters of N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide

ParameterValue
CAS Registry Number873579-34-1
Molecular FormulaC₁₂H₁₉NO₄S
Molecular Weight273.35 g/mol
SMILES NotationCOc1cc(S(=O)(=O)NC(C)C)c(OC)cc1C

The compound possesses a distinctive chemical structure with several functional groups that contribute to its chemical behavior and potential applications .

Structural Features

The structural architecture of N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide includes:

  • A benzene ring featuring substitution at multiple positions

  • Two methoxy groups (-OCH₃) at positions 2 and 5 of the benzene ring

  • A methyl group (-CH₃) at position 4 of the benzene ring

  • A sulfonamide group (-SO₂NH-) connecting the benzene ring to an isopropyl moiety

  • An isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom of the sulfonamide

This specific arrangement of functional groups contributes to its physical properties and chemical reactivity .

Physical and Chemical Properties

Physical Properties

While direct experimental data for N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide is limited in the available literature, its properties can be inferred from structurally similar compounds. Based on its molecular structure and weight, the following physical properties are anticipated:

Table 2: Estimated Physical Properties

PropertyExpected Value/Description
Physical State at 25°CCrystalline solid
ColorWhite to off-white
SolubilityLikely soluble in organic solvents (ethanol, dimethyl sulfoxide, chloroform); limited water solubility
Melting PointExpected range: 120-160°C (based on similar sulfonamides)
DensityApproximately 1.2-1.4 g/cm³

Chemical Properties

As a sulfonamide, this compound exhibits several notable chemical properties:

  • Acidity: The sulfonamide N-H bond demonstrates mild acidic character, with an estimated pKa in the range of 9-10, similar to other N-isopropyl sulfonamides.

  • Stability: The compound is expected to be stable under standard laboratory conditions but may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Hydrogen Bonding: The sulfonamide group can function as both hydrogen bond donor and acceptor, influencing its intermolecular interactions and solubility profile .

Synthesis Pathways

RouteStarting MaterialsKey Reaction ConditionsAnticipated Yield
Direct Sulfonylation2,5-dimethoxy-4-methylbenzenesulfonyl chloride and isopropylamineBasic conditions (pyridine or triethylamine), 0-25°C60-80%
Sulfonamide Formation from Sulfonic Acid2,5-dimethoxy-4-methylbenzenesulfonic acid, SOCl₂, isopropylamineTwo-step: (1) Chlorination with SOCl₂, (2) Amination with isopropylamine50-70%
Oxidative Coupling2,5-dimethoxy-4-methylbenzene thiol and isopropyl isocyanateOxidative conditions, metal catalyst40-60%

Based on literature describing the synthesis of similar compounds, the most practical approach likely involves the reaction of a suitably substituted benzenesulfonyl chloride with isopropylamine under basic conditions .

Detailed Synthesis Procedure

A plausible synthesis procedure based on analogous compounds would involve:

  • Preparation of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride:

    • Starting with 2,5-dimethoxy-4-methylbenzene (commercially available or synthesized)

    • Chlorosulfonation using chlorosulfonic acid at controlled temperature

    • Isolation of the resulting sulfonyl chloride intermediate

  • Sulfonamide Formation:

    • Reaction of the sulfonyl chloride with isopropylamine in the presence of a base

    • Typically performed in an aprotic solvent like dichloromethane or THF

    • Temperature control (0-5°C) during addition to minimize side reactions

Analytical Characterization

Spectroscopic Identification

Comprehensive characterization of N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide would typically employ multiple spectroscopic techniques:

Table 4: Spectroscopic Characteristics

Analytical MethodExpected Key Features
¹H NMRSignals for: methoxy protons (≈3.7-3.9 ppm), aromatic protons (≈6.5-7.5 ppm), isopropyl CH (≈3.4-3.6 ppm), isopropyl CH₃ (≈1.1-1.3 ppm, doublet), aromatic CH₃ (≈2.1-2.3 ppm)
¹³C NMRDistinct peaks for: methoxy carbons (≈55-60 ppm), aromatic carbons (≈110-160 ppm), isopropyl CH (≈45-50 ppm), methyl carbon (≈15-20 ppm)
IR SpectroscopyCharacteristic bands: S=O stretching (≈1150-1350 cm⁻¹), N-H stretching (≈3200-3300 cm⁻¹), C-O stretching (≈1000-1300 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 273, fragmentation pattern showing loss of isopropyl group and cleavage of sulfonamide bond

These spectroscopic fingerprints would provide definitive identification of the compound's structure and confirmation of its purity .

Chromatographic Analysis

For isolation, purification, and quantitative analysis, chromatographic techniques would be employed:

  • HPLC Analysis: High-performance liquid chromatography would typically be performed using:

    • C18 reverse-phase column

    • Mobile phase consisting of acetonitrile/water mixture (gradient or isocratic)

    • UV detection at wavelengths corresponding to aromatic absorption (≈254-280 nm)

  • GC-MS Analysis: Gas chromatography-mass spectrometry could be employed for both identification and quantification, possibly requiring derivatization to enhance volatility.

These analytical approaches mirror those successfully utilized for structurally similar sulfonamides, including those described for the analysis of other substituted benzenesulfonamides .

Structural Relations to Other Compounds

Comparison with Related Sulfonamides

N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide shares structural similarities with several other compounds, allowing for meaningful comparisons:

Table 5: Structural Comparison with Related Compounds

Related CompoundCAS NumberSimilarity FeaturesDistinguishing Characteristics
N-Isopropyl-4-methylbenzenesulfonamide21230-07-9Isopropyl group attached to sulfonamide nitrogen; para-methyl substitutionLacks methoxy groups at 2,5-positions
2,5-dimethoxy-N-[(5-methyl-2-phenyltriazol-4-yl)methyl]benzenesulfonamideListed in CID 27389412,5-dimethoxy substitution pattern on benzeneDifferent N-substituent (triazole derivative vs. isopropyl)
4-methyl-N-(propan-2-yl)benzene-1-sulfonamideRelated to 21230-07-9Isopropyl attachment to sulfonamide NDifferent substitution pattern on aromatic ring

These structural relationships are significant because they may inform predictions about physicochemical properties and potential biological activities of N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide .

Structure-Property Relationships

The specific arrangement of functional groups in N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide contributes to its unique properties:

  • The 2,5-dimethoxy pattern on the benzene ring influences electronic distribution and potentially impacts π-stacking interactions.

  • The isopropyl group on the nitrogen atom affects the compound's steric profile and lipophilicity.

  • The para-methyl group may contribute to electron density in the aromatic system through inductive effects.

These structural features collectively influence the compound's solubility, reactivity, and potential interactions with biological targets, drawing parallels to structure-activity relationships observed in other sulfonamide compounds .

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